molecular formula C22H15BrFN3O2S B3537113 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B3537113
M. Wt: 484.3 g/mol
InChI Key: WXXQWDKRLITNNE-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a 4-oxo-3,4-dihydroquinazolin-2-yl scaffold substituted with a 4-bromophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 3-fluorophenyl group. Its molecular formula is inferred as C₂₃H₁₆BrFN₃O₂S, based on structural analogs reported in the literature . The bromophenyl and fluorophenyl substituents introduce steric bulk and electron-withdrawing effects, which are critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN3O2S/c23-14-8-10-17(11-9-14)27-21(29)18-6-1-2-7-19(18)26-22(27)30-13-20(28)25-16-5-3-4-15(24)12-16/h1-12H,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXQWDKRLITNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using bromobenzene derivatives.

    Attachment of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, using thiol reagents under basic conditions.

    Formation of the Fluorophenylacetamide Moiety: The final step involves the acylation of the intermediate compound with 3-fluorophenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

    Substitution: The bromophenyl and fluorophenyl groups can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes, which may lead to the development of new therapeutic agents.

    Chemical Biology: Used as a probe to study the mechanisms of action of related compounds and their effects on biological systems.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis yields, and biological activities:

Compound Substituents Molecular Formula Key Findings Reference
Target Compound: 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 4-Bromophenyl (quinazolinone), 3-fluorophenyl (acetamide) C₂₃H₁₆BrFN₃O₂S* Structural analog of kinase inhibitors; inferred activity based on electronic profile.
AJ5d: N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide 4-Fluorophenyl (quinazolinone), 4-chlorophenyl (thiazolidinone) C₂₅H₁₉ClFN₃O₃S 61% yield; antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL).
Compound 10 (): Quinazolinone/3-cyanopyridinone hybrid 4-Bromophenyl (quinazolinone), ethyl group, pyridinone C₃₀H₂₂BrN₅O₃S Dual EGFR/BRAFV600E inhibitor (IC₅₀: 0.18 µM for BRAF); high molecular weight (612.50 g/mol).
2-{[3-(4-Bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide 4-Bromophenyl (quinazolinone), 2-isopropylphenyl (acetamide) C₂₅H₂₂BrN₃O₂S Molecular weight: 508.43 g/mol; structural data confirmed by crystallography.
N-(3,4-Difluorophenyl)-2-(4-bromophenyl)acetamide 4-Bromophenyl (acetamide), 3,4-difluorophenyl C₁₄H₁₀BrF₂NO Dihedral angle between aromatic rings: 66.4°; crystal packing stabilized by N–H⋯O hydrogen bonds.
N-Cyclohexyl-2-((4-oxoquinazolin-2-yl)thio)acetamide () Cyclohexyl (acetamide) C₁₆H₁₉N₃O₂S Tested as Mycobacterium tuberculosis inhibitor (IC₅₀: 12 µM); fluorinated cyclohexyl derivatives showed enhanced activity.

Notes:

  • *Inferred formula due to lack of explicit data; based on analogs in .
  • MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal Inhibitory Concentration.

Structural and Electronic Comparisons

  • In contrast, chloro-substituted analogs (e.g., AJ5d) prioritize antimicrobial over kinase activity .
  • Backbone Modifications: Thiazolidinone (AJ5d) or pyridinone (Compound 10) moieties introduce additional hydrogen-bonding sites, improving target selectivity .
  • Steric Considerations : Bulky substituents like 2-isopropylphenyl () reduce solubility but improve metabolic stability.

Physicochemical Properties

  • Solubility : Fluorophenyl groups improve aqueous solubility compared to chlorophenyl analogs .
  • Thermal Stability: Melting points for quinazolinone derivatives range from 274–425°C, with brominated analogs showing higher thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

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